Etilefrine

Description

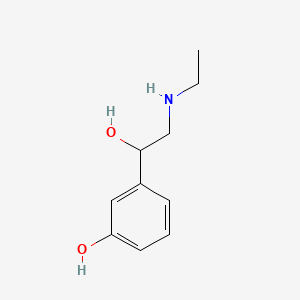

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(ethylamino)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVIAVUSQAWMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42145-91-5 (pivalate hydrochloride), 943-17-9 (hydrochloride) | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1023029 | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085437 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

709-55-7, 10128-36-6 | |

| Record name | (±)-Etilefrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etilefrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etilefrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etilefrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETILEFRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZB6F8MY53V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

208-209 | |

| Record name | Etilefrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Etilefrine's Interaction with Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Etilefrine is a direct-acting sympathomimetic amine that exerts its pharmacological effects through agonist activity at multiple adrenergic receptors. Primarily targeting α1 and β1 subtypes, this compound's mechanism of action culminates in an increase in both peripheral vascular resistance and cardiac output, leading to a rise in blood pressure. This technical guide provides an in-depth analysis of this compound's interaction with adrenergic receptors, presenting available quantitative data, detailing experimental methodologies for its characterization, and visualizing the core signaling pathways involved.

Introduction to this compound's Adrenergic Activity

This compound is clinically utilized for the treatment of hypotension.[1] Its therapeutic effect is a direct consequence of its ability to bind to and activate adrenergic receptors, which are key components of the sympathetic nervous system. The primary targets of this compound are α1- and β1-adrenergic receptors.[2][3][4] Activation of α1-adrenergic receptors, predominantly located on vascular smooth muscle, leads to vasoconstriction and a subsequent increase in peripheral resistance.[2][4] Concurrently, stimulation of β1-adrenergic receptors in the heart results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, thereby boosting cardiac output.[2][4] While its primary actions are on α1 and β1 receptors, some evidence also suggests a degree of interaction with β2-adrenergic receptors.[5]

Quantitative Analysis of this compound's Receptor Interaction

The following tables summarize the available quantitative data on the binding affinity (pKi) and functional potency (pEC50) of this compound at human α1-adrenergic receptor subtypes. It is important to note that comprehensive quantitative data for its interaction with β-adrenergic receptor subtypes remains less defined in publicly available literature.

| Receptor Subtype | Ligand | Assay Type | pKi | Reference |

| α1A-Adrenergic | This compound | Radioligand Binding | 3.99 | [6] |

| α1B-Adrenergic | This compound | Radioligand Binding | Not Determined | [6] |

| α1D-Adrenergic | This compound | Radioligand Binding | Not Determined | [6] |

Table 1: Binding Affinity of this compound for Human α1-Adrenergic Receptor Subtypes. pKi is the negative logarithm of the inhibition constant (Ki).

| Receptor Subtype | Ligand | Functional Assay | pEC50 | Reference |

| α1A-Adrenergic | This compound | Calcium Mobilization | 7.11 ± 0.11 | [6] |

| α1B-Adrenergic | This compound | Calcium Mobilization | 6.84 ± 0.05 | [6] |

| α1D-Adrenergic | This compound | Calcium Mobilization | 5.89 ± 0.08 | [6] |

Table 2: Functional Potency of this compound at Human α1-Adrenergic Receptor Subtypes. pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).

One study on isolated dog heart preparations indicated that this compound was approximately 100 times less potent than isoproterenol in inducing positive chronotropic and inotropic effects, which are primarily mediated by β1-adrenergic receptors.[4] This suggests a lower potency for this compound at β1 receptors compared to the potent, non-selective β-agonist isoproterenol.

Core Signaling Pathways

This compound's activation of adrenergic receptors triggers distinct intracellular signaling cascades. The following diagrams illustrate the canonical pathways initiated by this compound at α1 and β1/β2-adrenergic receptors.

Experimental Protocols

The characterization of this compound's interaction with adrenergic receptors involves a combination of radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a ligand for a receptor. This is typically achieved through competitive binding experiments where this compound competes with a radiolabeled ligand known to bind to the adrenergic receptor of interest.

General Protocol Outline:

-

Membrane Preparation: Cell membranes expressing the specific adrenergic receptor subtype (e.g., from transfected cell lines like CHO or HEK293) are isolated.

-

Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1 receptors or [3H]-CGP 12177 for β receptors) and varying concentrations of unlabeled this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacological analysis of positive chronotropic and inotropic responses to this compound in isolated dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Unraveling the Pharmacological Profile of Etilefrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine hydrochloride is a synthetic sympathomimetic amine with a well-established role in the management of hypotensive states, particularly orthostatic hypotension. Its therapeutic effect is mediated through the stimulation of the sympathetic nervous system, primarily via agonistic activity at α1 and β1 adrenergic receptors. This technical guide provides an in-depth exploration of the pharmacological profile of this compound hydrochloride, encompassing its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Detailed summaries of key experimental findings are presented, alongside methodologies for preclinical and clinical evaluation. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Mechanism of Action

This compound hydrochloride exerts its pharmacological effects by acting as a direct-acting sympathomimetic agent, targeting adrenergic receptors.[1][2] Its primary mechanism involves the stimulation of both α1 and β1 adrenergic receptors, leading to a cascade of physiological responses that collectively elevate blood pressure.[2][3][4]

-

α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction.[2][3] This action increases peripheral vascular resistance, a key determinant of blood pressure.[2]

-

β1-Adrenergic Receptor Agonism: this compound also activates β1-adrenergic receptors, which are predominantly found in the heart.[2] This stimulation results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), leading to an overall increase in cardiac output.[2]

The dual action on both resistance (via α1 receptors) and capacitance (via β1 receptors) vessels, coupled with enhanced cardiac function, results in a sustained increase in systemic blood pressure, thereby counteracting hypotensive symptoms.[2]

Signaling Pathways

The intracellular signaling cascades initiated by this compound's interaction with adrenergic receptors are crucial to its pharmacological effects.

-

α1-Adrenergic Receptor Signaling: These receptors are coupled to the Gq alpha subunit of the G-protein complex. Activation by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent phosphorylation of various downstream targets, including myosin light chain, ultimately leads to smooth muscle contraction and vasoconstriction.[1][5]

-

β1-Adrenergic Receptor Signaling: β1-adrenergic receptors are coupled to the Gs alpha subunit of the G-protein complex. Upon this compound binding, adenylyl cyclase is activated, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates several key proteins in cardiomyocytes. These include L-type calcium channels (increasing calcium influx), phospholamban (enhancing sarcoplasmic reticulum calcium uptake), and troponin I (modulating myofilament calcium sensitivity). The net effect is an increase in heart rate and contractility.[6][7]

References

- 1. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein Kinase A as A Promising Target for Heart Failure Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiological and pathological roles of protein kinase A in the heart - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Etilefrine's Stimulation of Alpha-1 and Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a synthetic sympathomimetic amine that exerts its physiological effects primarily through the stimulation of alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][2][3][4] This dual agonism results in a cascade of intracellular signaling events, leading to pronounced cardiovascular effects, including vasoconstriction, and increased heart rate and contractility. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental evaluation of this compound's interaction with α₁ and β₁ receptors. The content herein is intended to serve as a resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction

This compound is a direct-acting sympathomimetic agent structurally related to epinephrine and phenylephrine.[1] Its clinical utility in treating hypotensive states stems from its ability to concurrently activate α₁ and β₁ adrenergic receptors.[1][3][4] Stimulation of α₁-adrenergic receptors, predominantly located on vascular smooth muscle cells, leads to vasoconstriction and a subsequent increase in peripheral vascular resistance.[1][3] Simultaneously, agonism at β₁-adrenergic receptors, which are abundant in cardiac tissue, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][3] The combined actions on the vasculature and the heart contribute to an overall increase in blood pressure.

Molecular Mechanism of Action

This compound's therapeutic effects are initiated by its binding to and activation of α₁ and β₁ adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.

Interaction with Alpha-1 Adrenergic Receptors

Upon binding to α₁-adrenergic receptors, this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated α-subunit of Gq (Gαq) stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the contraction of smooth muscle cells.

Interaction with Beta-1 Adrenergic Receptors

This compound's stimulation of β₁-adrenergic receptors activates the Gs heterotrimeric G-protein. The activated α-subunit of Gs (Gαs) stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). In cardiac myocytes, PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium levels during systole and enhanced sarcoplasmic reticulum Ca²⁺ reuptake during diastole. These events collectively lead to an increase in myocardial contractility and heart rate.

Quantitative Pharmacological Data

| Receptor Target | Parameter | Value | Species/Tissue | Reference |

| Alpha-1 Adrenergic Receptor | Ki | Data not available | - | - |

| EC50 | Data not available | - | - | |

| Beta-1 Adrenergic Receptor | Ki | Data not available | - | - |

| EC50 | ~100x less potent than isoproterenol | Dog (isolated atria) | [5] |

Further research is required to definitively quantify the binding affinities and potencies of this compound at α₁ and β₁ adrenergic receptor subtypes.

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the binding affinity and functional potency of this compound at α₁ and β₁ adrenergic receptors.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the Ki of this compound for α₁ or β₁ adrenergic receptors.

Objective: To determine the concentration of this compound that displaces 50% of a specific radioligand from the receptor (IC50), from which the inhibition constant (Ki) can be calculated.

Materials:

-

Cell membranes expressing the target receptor (α₁ or β₁)

-

Radioligand specific for the target receptor (e.g., [³H]-prazosin for α₁, [³H]-dihydroalprenolol for β₁)

-

This compound hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Non-specific binding control (e.g., phentolamine for α₁, propranolol for β₁)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

25 µL of radioligand at a concentration near its Kd

-

25 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M) or vehicle (for total binding) or a saturating concentration of a non-specific competitor (for non-specific binding).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for Determining Potency (EC50)

Objective: To measure the concentration of this compound that produces 50% of the maximal increase in intracellular calcium.

Materials:

-

Cells expressing the α₁-adrenergic receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

This compound hydrochloride

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Baseline Measurement: Measure the baseline fluorescence of each well using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of this compound to the wells using the plate reader's injection system.

-

Fluorescence Measurement: Immediately after compound addition, measure the change in fluorescence over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the log concentration of this compound.

-

Determine the EC50 value from the resulting sigmoidal curve using non-linear regression.

-

Objective: To measure the concentration of this compound that produces 50% of the maximal increase in intracellular cAMP.

Materials:

-

Cells expressing the β₁-adrenergic receptor

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

This compound hydrochloride

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell stimulation buffer

Procedure:

-

Cell Plating: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period.

-

Compound Stimulation: Add varying concentrations of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.

-

Data Analysis:

-

Plot the measured cAMP concentration against the log concentration of this compound.

-

Determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

-

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Conclusion

This compound's pharmacological profile is defined by its dual agonism at α₁ and β₁ adrenergic receptors, leading to a predictable and clinically useful increase in blood pressure. A thorough understanding of its interaction with these receptors at a molecular level, supported by robust quantitative data and detailed experimental protocols, is crucial for the continued development of sympathomimetic agents and for refining our understanding of adrenergic signaling in cardiovascular physiology and pathophysiology. Further research to elucidate the precise binding affinities and functional potencies of this compound at adrenergic receptor subtypes will provide a more complete picture of its mechanism of action.

References

In Vitro Effects of Etilefrine on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine commonly used in the management of hypotension. Its primary mechanism of action involves the stimulation of adrenergic receptors, leading to physiological responses that counteract low blood pressure.[1] This technical guide provides an in-depth overview of the in vitro effects of this compound on vascular smooth muscle, with a focus on its mechanism of action, experimental evaluation, and the signaling pathways involved.

Mechanism of Action

This compound is an adrenergic agonist with activity on both α and β-adrenergic receptors.[2] Its effects on vascular smooth muscle are primarily mediated through the stimulation of α1-adrenergic receptors, which leads to vasoconstriction and an increase in peripheral vascular resistance.[3] While this compound also exhibits affinity for β1 and β2-adrenergic receptors, its predominant effect on vascular tone in most arterial beds is contractile.[4][5] The activation of β2-receptors can lead to vasodilation, which may counterbalance the α1-mediated constriction in some vascular territories.[5]

Quantitative Analysis of this compound's Vasoconstrictor Effect

The potency and efficacy of this compound as a vasoconstrictor can be quantified through in vitro dose-response studies on isolated blood vessel preparations. Key parameters derived from these studies include the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) and the Emax (the maximum contractile response elicited by the agonist).

Table 1: Summary of In Vitro Quantitative Data for this compound on Vascular Smooth Muscle

| Vascular Preparation | Species | Agonist | Parameter | Value | Reference |

| Human Saphenous Vein | Human | This compound | Emax | 80% of Noradrenaline-induced contraction | [6] |

Experimental Protocols

The following section details a typical experimental protocol for assessing the in vitro effects of this compound on vascular smooth muscle using isometric tension recording in isolated arterial rings. This method allows for the precise measurement of contractile responses to pharmacological agents.

Tissue Preparation

-

Animal Model and Vessel Isolation: Male Wistar rats (250-350g) are commonly used. Following euthanasia by a humane method, the thoracic aorta or another artery of interest (e.g., mesenteric artery) is carefully excised and immediately placed in cold, oxygenated Krebs-Henseleit solution.

-

Composition of Krebs-Henseleit Solution (in mM):

-

NaCl: 118.4

-

KCl: 4.7

-

CaCl2: 2.5

-

MgSO4: 1.2

-

KH2PO4: 1.2

-

NaHCO3: 25.0

-

Glucose: 11.1 The solution is continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

-

Preparation of Arterial Rings: The isolated artery is cleaned of adherent connective and adipose tissue under a dissecting microscope. The vessel is then cut into rings of approximately 2-4 mm in length. For studies investigating the role of the endothelium, care must be taken to avoid damaging the intimal surface. In some experiments, the endothelium is intentionally removed by gently rubbing the inner surface of the ring with a fine wire or forceps.

Isometric Tension Recording

-

Mounting the Rings: Each arterial ring is suspended between two stainless steel hooks or wires in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2. One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.[7][8]

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams. During this period, the bathing solution is changed every 15-20 minutes. After equilibration, the viability of the rings is tested by inducing a contraction with a high concentration of potassium chloride (KCl, typically 60-80 mM). The presence of a functional endothelium can be assessed by pre-contracting the rings with an α-agonist like phenylephrine (e.g., 1 µM) and then adding acetylcholine (e.g., 10 µM). A relaxation of more than 80% indicates an intact endothelium.

Dose-Response Curve Generation

-

Pre-contraction (for relaxation studies): If studying relaxation responses, the arterial rings are pre-contracted with a submaximal concentration of a contractile agent (e.g., phenylephrine or prostaglandin F2α).

-

Cumulative Addition of this compound: Once a stable contractile plateau is reached, this compound is added to the organ bath in a cumulative manner, with concentrations increasing in a logarithmic fashion (e.g., from 1 nM to 100 µM). The contractile response is allowed to stabilize at each concentration before the next addition.

-

Data Acquisition and Analysis: The isometric tension is continuously recorded using a data acquisition system. The contractile responses are typically expressed as a percentage of the maximal contraction induced by KCl. The EC50 and Emax values are then calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software.

Signaling Pathways

The vascular effects of this compound are mediated by distinct signaling pathways initiated by its interaction with α1 and β-adrenergic receptors on vascular smooth muscle cells.

α1-Adrenergic Receptor Signaling Pathway (Contraction)

Activation of α1-adrenergic receptors by this compound on vascular smooth muscle cells triggers a cascade of intracellular events leading to contraction.[9][10] This process is primarily mediated by the Gq protein-coupled pathway.[1]

β-Adrenergic Receptor Signaling Pathway (Potential for Relaxation)

While the primary effect of this compound on most blood vessels is contraction, its stimulation of β-adrenergic receptors can initiate a signaling cascade that leads to vasodilation.[11] This pathway is mediated by the Gs protein and the production of cyclic AMP (cAMP).[12]

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro study of this compound on vascular smooth muscle.

Conclusion

In vitro studies are indispensable for characterizing the pharmacological profile of vasoactive drugs like this compound. The methodologies described in this guide provide a robust framework for assessing the contractile effects of this compound on vascular smooth muscle. While the primary mechanism of this compound-induced vasoconstriction involves the α1-adrenergic signaling pathway, its interaction with β-adrenergic receptors adds a layer of complexity to its overall vascular effects. Further research is warranted to generate a more comprehensive quantitative dataset of this compound's potency and efficacy across a wider range of vascular beds. This will ultimately contribute to a more complete understanding of its clinical utility and potential applications in drug development.

References

- 1. Alpha1-adrenergic signaling mechanisms in contraction of resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of this compound (Effortil) on regional blood flow during arterial reconstructive surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vasoconstrictor effect of midodrine, ST 1059, noradrenaline, this compound and dihydroergotamine on isolated human veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A strain-gauge myograph for isometric measurements of tension in isolated small blood vessels and other muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Relationship between alpha(1)-adrenergic receptor-induced contraction and extracellular signal-regulated kinase activation in the bovine inferior alveolar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. commerce.bio-rad.com [commerce.bio-rad.com]

An In-Depth Technical Guide to the Effects of Etilefrine on Cardiac Output and Peripheral Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a direct-acting sympathomimetic amine that exerts significant effects on the cardiovascular system, specifically influencing cardiac output and peripheral vascular resistance. Its clinical utility in managing hypotensive states stems from its dual action on adrenergic receptors. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its molecular mechanisms, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its cardiovascular effects. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Mechanism of Action: A Dual Adrenergic Agonist

This compound's pharmacological effects are mediated through its interaction with both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[1] This dual agonism results in a multifaceted impact on the cardiovascular system.

-

α1-Adrenergic Receptor Stimulation: this compound stimulates α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[2] Activation of these Gq protein-coupled receptors initiates a signaling cascade involving phospholipase C, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to vasoconstriction and a subsequent increase in peripheral vascular resistance.[2] This action contributes to an elevation in systemic blood pressure.

-

β1-Adrenergic Receptor Stimulation: In the heart, this compound acts as an agonist at β1-adrenergic receptors.[2] These Gs protein-coupled receptors, upon activation, stimulate adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, resulting in a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect.[2] This enhanced cardiac function leads to an increase in stroke volume and, consequently, cardiac output.

The combined effects of increased peripheral resistance and cardiac output result in a rise in mean arterial pressure, making this compound an effective agent for the treatment of hypotension.

Quantitative Effects on Hemodynamic Parameters

The following tables summarize the quantitative data from a key study by Coleman et al. (1975) investigating the dose-dependent effects of intravenous this compound on various hemodynamic parameters in healthy individuals.

Table 1: Hemodynamic Effects of Intravenous this compound Infusion

| Parameter | Control (Pre-infusion) | This compound Infusion (4 mg over 20 min) |

| Heart Rate (beats/min) | 68 ± 3 | 78 ± 4 |

| Mean Arterial Pressure (mmHg) | 85 ± 2 | 98 ± 3 |

| Cardiac Output (L/min) | 5.6 ± 0.4 | 7.2 ± 0.6 |

| Stroke Volume (mL) | 82 ± 5 | 92 ± 6 |

| Total Peripheral Resistance (dyn·s·cm⁻⁵) | 1214 ± 80 | 1090 ± 75 |

| Central Venous Pressure (mmHg) | 4.1 ± 0.5 | 6.2 ± 0.6 |

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Dose-Response Effects of this compound on Peripheral Vascular Resistance

| This compound Infusion Rate (mg/min) | Change in Peripheral Vascular Resistance |

| 0.05 - 0.4 | Decrease |

| > 0.4 | Increase |

Experimental Protocols

The following section details the methodologies employed in the seminal study by Coleman et al. (1975) to assess the cardiovascular effects of this compound.

Study Population and Design

-

Subjects: The study enrolled healthy adult volunteers.

-

Design: A dose-response study was conducted, with each subject serving as their own control. A subsequent phase involved the administration of a beta-blocker (propranolol) to investigate the differential effects on adrenergic receptors.

Hemodynamic Measurements

-

Cardiac Output: Cardiac output was determined using the indicator dilution technique with indocyanine green dye. A known amount of dye was injected into the right atrium, and its concentration was measured over time in the brachial artery using a densitometer. The cardiac output was then calculated from the area under the dye concentration-time curve.

-

Arterial Blood Pressure: Mean arterial pressure was continuously monitored via a catheter inserted into the brachial artery, connected to a pressure transducer.

-

Heart Rate: Heart rate was derived from a continuous electrocardiogram (ECG) recording.

-

Central Venous Pressure: Central venous pressure was measured using a catheter placed in the superior vena cava, connected to a water manometer.

-

Total Peripheral Resistance: Total peripheral resistance was calculated using the following formula:

-

TPR (dyn·s·cm⁻⁵) = (Mean Arterial Pressure (mmHg) / Cardiac Output (L/min)) x 80

-

Drug Administration

-

This compound: this compound was administered intravenously as a continuous infusion at varying doses.

-

Propranolol: In a separate experimental phase, the non-selective beta-blocker propranolol was administered intravenously to assess the alpha-adrenergic effects of this compound in isolation.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the intracellular signaling pathways activated by this compound.

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the hemodynamic effects of this compound.

Conclusion

This compound's dual agonism at α1 and β1-adrenergic receptors provides a potent mechanism for increasing both peripheral vascular resistance and cardiac output, thereby effectively raising mean arterial pressure. The quantitative data and experimental protocols detailed in this guide offer a foundational understanding for further research and development in the field of cardiovascular pharmacology. The provided signaling pathway and workflow diagrams serve as visual aids to comprehend the complex molecular and procedural aspects of this compound's action and its assessment. This in-depth technical guide is intended to be a valuable resource for professionals dedicated to advancing the understanding and application of cardiovascular drugs.

References

An In-depth Technical Guide to Etilefrine (C₁₀H₁₅NO₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a sympathomimetic amine with the molecular formula C₁₀H₁₅NO₂. Primarily used in its hydrochloride salt form, it acts as a direct-acting adrenergic agonist with a pronounced affinity for α₁ and β₁ receptors. This agonism translates to vasoconstriction and increased cardiac output, making it clinically effective in the management of orthostatic hypotension. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound. Detailed experimental methodologies for its analysis and cardiovascular assessment are presented, alongside a summary of its mechanism of action through adrenergic signaling pathways.

Physicochemical Properties

This compound is a substituted phenethylamine derivative. Its core chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][2] |

| Molar Mass | 181.235 g·mol⁻¹ | [2] |

| IUPAC Name | (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol | [2] |

| CAS Number | 709-55-7 | [1] |

| Melting Point | 208-209 °C | [1] |

| pKa (Strongest Acidic) | 9.1 | [3] |

| pKa (Strongest Basic) | 9.73 | [3] |

| logP | 0.01 | [3] |

| Water Solubility | 13.8 mg/mL (predicted) | [3] |

| Appearance (Hydrochloride) | White crystalline powder | [4][5] |

| Solubility (Hydrochloride) | Very soluble in water, freely soluble in ethanol | [4][6][7] |

Pharmacodynamics and Mechanism of Action

This compound exerts its pharmacological effects by directly stimulating adrenergic receptors, part of the sympathetic nervous system. It is an agonist of both α- and β-adrenergic receptors.[2]

-

α₁-Adrenergic Receptor Agonism: Stimulation of α₁-adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction. This increases peripheral vascular resistance and, consequently, elevates blood pressure.[8]

-

β₁-Adrenergic Receptor Agonism: this compound also activates β₁-adrenergic receptors in the heart. This results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), further contributing to an increase in cardiac output and blood pressure.[8]

-

β₂-Adrenergic Receptor Agonism: this compound has some, albeit weaker, agonistic action at β₂-adrenergic receptors.

The combined α₁ and β₁ agonism leads to a significant increase in systolic and diastolic blood pressure, stroke volume, and cardiac output. Intravenous administration of this compound in healthy individuals has been shown to increase pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[2]

Signaling Pathway

The binding of this compound to α₁ and β₁ adrenergic receptors initiates distinct downstream signaling cascades:

Caption: Signaling pathways of this compound at α₁ and β₁ adrenergic receptors.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound have been characterized in humans.

| Parameter | Value | Route of Administration | Source(s) |

| Bioavailability | ~50% | Oral | [2] |

| Protein Binding | 23% | - | [2] |

| Metabolism | Conjugation (glucuronidation) | - | [2] |

| Elimination Half-life | 2.5 hours | - | [2] |

| Excretion | 80% in urine within 24 hours | - | [2] |

| Unchanged in Urine | 7% | Oral | [2] |

| Conjugates in Urine | 73% | Oral | [2] |

| Unchanged in Urine | 28% | Intravenous | [2] |

| Conjugates in Urine | 44% | Intravenous | [2] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Determination in Pharmaceutical Formulations

While a specific, detailed protocol for a formal validation study was not available in the public literature, a stability-indicating HPLC method has been described. The following outlines the key parameters of this method.

Objective: To quantify this compound hydrochloride in the presence of its degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

UV Detector

-

ODS SUPELCO C18 column (25 cm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

-

Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v)

-

Flow Rate: 1 mL/min

-

Detection: UV at 220 nm

-

Temperature: Ambient

Procedure (General Outline):

-

Standard Solution Preparation: A standard solution of this compound hydrochloride (e.g., 100 µg/mL) is prepared in the mobile phase.

-

Sample Preparation: A known weight of powdered tablets is dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered before injection.

-

Calibration Curve: A series of standard solutions of varying concentrations are injected to establish a linear relationship between concentration and peak area.

-

Analysis: The sample solution is injected, and the peak area of this compound is measured. The concentration is calculated using the regression equation from the calibration curve.

Validation Parameters (as per ICH guidelines):

-

Linearity: Assessed over a range of concentrations.

-

Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo matrix.

-

Precision: Evaluated at the repeatability and intermediate precision levels.

-

Specificity: Demonstrated by the ability to resolve this compound from its degradation products and any excipients.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

-

Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).

In Vivo Cardiovascular Assessment in a Canine Model

The following is a generalized protocol based on published studies investigating the cardiovascular effects of this compound in dogs.

Objective: To evaluate the hemodynamic effects of this compound.

Animal Model:

-

Beagle dogs

-

Anesthetized (e.g., with propiomazine-pentobarbital)

Surgical Instrumentation:

-

Arterial Catheter: For direct measurement of systemic arterial blood pressure.

-

Venous Catheter: For drug administration.

-

Flow Probe: Placed around the ascending aorta or a major artery to measure cardiac output or regional blood flow.

-

Left Ventricular Catheter: For measurement of left ventricular pressure and calculation of dP/dtmax (an index of myocardial contractility).

Experimental Procedure:

-

Anesthesia and Instrumentation: Animals are anesthetized, and the necessary catheters and probes are surgically implanted.

-

Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including heart rate, systolic and diastolic blood pressure, cardiac output, and left ventricular pressure.

-

Drug Administration: this compound is administered intravenously at various doses (e.g., 0.04 mg/kg and 0.2 mg/kg).

-

Data Acquisition: Hemodynamic parameters are continuously monitored and recorded at specific time points following drug administration.

-

Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

Experimental Workflow

Caption: Workflow for in vivo cardiovascular assessment of this compound in a canine model.

Conclusion

This compound is a well-characterized sympathomimetic agent with a clear mechanism of action on the adrenergic system. Its physicochemical properties are well-defined, and its pharmacokinetic profile in humans is understood. The analytical methods for its quantification and the experimental models for assessing its pharmacological effects are established. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key data and methodological insights into the core properties and actions of this compound. Further research could focus on more detailed elucidation of its interactions with adrenergic receptor subtypes and the development of more sophisticated analytical techniques for its detection in complex biological matrices.

References

- 1. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. chemimpex.com [chemimpex.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. 943-17-9 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

Preliminary Investigation of Etilefrine for Orthostatic Hypotension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orthostatic hypotension (OH) is a common clinical condition characterized by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. This technical guide provides a preliminary investigation into the use of etilefrine, a sympathomimetic agent, for the management of orthostatic hypotension. This compound hydrochloride is a direct-acting sympathomimetic that stimulates both α- and β-adrenergic receptors.[1] Its action on α-adrenergic receptors leads to vasoconstriction and an increase in peripheral vascular resistance, while its effect on β-adrenergic receptors results in increased cardiac output. These combined actions contribute to an elevation in blood pressure, making it a therapeutic candidate for OH. This document summarizes key findings from clinical investigations, details experimental methodologies, and outlines the signaling pathways involved in this compound's mechanism of action.

Core Mechanism of Action

This compound is a sympathomimetic amine that functions as an agonist at both α-1 and β-1 adrenergic receptors. This dual agonism is central to its therapeutic effect in orthostatic hypotension.

-

α-1 Adrenergic Receptor Agonism: Stimulation of α-1 adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction. This narrowing of the blood vessels increases total peripheral resistance, which in turn elevates blood pressure. This action is crucial in counteracting the gravitational pooling of blood in the lower extremities that occurs upon standing.

-

β-1 Adrenergic Receptor Agonism: this compound also activates β-1 adrenergic receptors, which are predominantly found in the heart. This stimulation leads to a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate). The resulting increase in cardiac output further contributes to the rise in blood pressure.

The combined effect of increased peripheral resistance and enhanced cardiac output provides a comprehensive mechanism for mitigating the hemodynamic changes associated with orthostatic hypotension.

Signaling Pathway of this compound

The signaling cascade initiated by this compound at the cellular level involves the activation of G-protein coupled receptors.

Caption: Signaling pathways of this compound at α-1 and β-1 adrenergic receptors.

Clinical Efficacy Data

Clinical studies have investigated the efficacy of this compound in managing orthostatic hypotension. The following tables summarize the quantitative data from key trials.

Table 1: Hemodynamic Effects of Long-Term Oral this compound Pivalate in Orthostatic Dysregulation

| Parameter | Dosage | Treatment Duration | Mean Change from Baseline | p-value | Reference |

| Systolic Blood Pressure | 20 mg once daily | 2-6 months | +40.3 mmHg | < 0.01 | [2] |

| Blood Pressure Amplitude | 20 mg once daily | 2-6 months | +37.5 mmHg | < 0.01 | [2] |

| Heart Rate | 20 mg once daily | 2-6 months | Virtually unaltered | - | [2] |

Table 2: Effects of Oral Depot this compound in Geriatric Patients with Sympathicotonic Orthostatic Hypotension

| Parameter | Dosage | Treatment Duration | Outcome | p-value | Reference |

| Decrease in Systolic BP upon Standing | 2-3 Perlongets/day | 1 week (titration) | Statistically significant lower decrease | < 0.001 | [3] |

| Increase in Pulse Rate upon Standing | 2-3 Perlongets/day | 1 week (titration) | Statistically significant lower increase | < 0.001 | [3] |

| Orthostatic Collapse | 2-3 Perlongets/day | 1 week (titration) | No collapse in 17 of 21 cases | < 0.005 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical findings. The following sections describe the protocols employed in key studies investigating this compound for orthostatic hypotension.

Protocol 1: Double-Blind, Placebo-Controlled Crossover Study in Geriatric Patients

This study aimed to evaluate the efficacy of depot this compound in elderly patients with sympathicotonic orthostatic hypotension.[3]

1. Patient Population:

-

24 female geriatric patients with diagnosed sympathicotonic orthostatic hypotension.

2. Study Design:

-

Titration Phase (1 week): All patients received active treatment with depot this compound (Effortil Depot Perlongets) at a dosage of 2-3 perlongets per day.

-

Double-Blind Crossover Phase: Following the titration phase, patients were randomly assigned to one of two groups:

-

Group A (n=12): Continued treatment with depot this compound.

-

Group B (n=12): Switched to a placebo.

-

3. Outcome Measures:

-

Primary:

-

Change in systolic blood pressure upon standing.

-

Change in heart (pulse) rate upon standing.

-

-

Secondary:

-

Incidence of orthostatic collapse.

-

Subjective symptom assessment.

-

4. Hemodynamic Measurements:

-

Blood pressure and pulse rate were measured in the supine and standing positions at baseline and throughout the study periods.

Protocol 2: Long-Term Open and Placebo-Controlled Double-Blind Trial of this compound Pivalate

This trial was designed to assess the long-term effects of this compound pivalate on blood pressure in patients with orthostatic dysregulation.[2]

1. Patient Population:

-

60 patients diagnosed with orthostatic dysregulation.

2. Study Design:

-

The study included both an open-label phase and a placebo-controlled double-blind phase.

-

Patients received a single daily oral dose of 20 mg this compound pivalate.

-

The total treatment duration ranged from 2 to 6 months.

3. Outcome Measures:

-

Primary:

-

Change in systolic blood pressure.

-

Change in blood pressure amplitude (systolic - diastolic).

-

-

Secondary:

-

Change in heart rate.

-

Change in diastolic blood pressure.

-

4. Wash-out Period:

-

A 9-week wash-out period followed the treatment phase to assess the reversibility of the observed effects.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a clinical trial investigating this compound for orthostatic hypotension, based on the described protocols.

Caption: A generalized experimental workflow for an this compound clinical trial.

Conclusion

The preliminary investigation of this compound for the treatment of orthostatic hypotension indicates a plausible mechanism of action and demonstrates clinical efficacy in specific patient populations, particularly in geriatric patients and those with orthostatic dysregulation. The available data, primarily from studies on this compound pivalate and depot formulations, show significant improvements in standing systolic blood pressure. However, the body of evidence from large-scale, randomized controlled trials with detailed dose-response data remains limited. Further research is warranted to establish optimal dosing regimens, long-term safety, and the specific patient phenotypes that would benefit most from this compound therapy. The detailed experimental protocols and workflows provided in this guide offer a framework for designing future clinical investigations to address these knowledge gaps.

References

- 1. Limitations of head-up tilt test for evaluating the efficacy of therapeutic interventions in patients with vasovagal syncope: results of a controlled study of this compound versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-term effect of this compound pivalate on blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [On the action of antihypotensive agents in sympathicotonic orthostatic hypotension in geriartric patients: comparison between placebo and etilefrin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Etilefrine Hydrochloride: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physicochemical properties of etilefrine hydrochloride, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities by providing a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key scientific concepts.

Physicochemical Properties

This compound hydrochloride is a synthetic sympathomimetic amine, chemically designated as (±)-α-[(Ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride. It functions as a direct-acting adrenergic agonist with activity on both α1 and β1 receptors, leading to vasoconstriction and increased cardiac output. This makes it a valuable therapeutic agent for treating hypotensive states.[1][2][3][4]

A clear understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical dosage forms.

Solubility Characteristics

This compound hydrochloride is generally characterized by its high aqueous solubility. The following tables summarize its solubility profile in various solvents based on available data.

Qualitative Solubility

Table 1: Qualitative Solubility of this compound Hydrochloride in Various Solvents

| Solvent | Solubility Description | Reference(s) |

| Water | Very soluble / Freely soluble | [5][6] |

| Ethanol (95%) | Freely soluble | [5] |

| Acetic Acid (100%) | Sparingly soluble | [5] |

| Diethyl Ether | Practically insoluble | [5] |

| Methylene Chloride | Practically insoluble | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble (this compound pivalate HCl: 50 mg/mL) | [7] |

| PBS (pH 7.2) | 10 mg/mL | [8] |

Quantitative Solubility

Quantitative solubility data for this compound hydrochloride is not extensively reported in publicly available literature. However, data for the free base, this compound, is available at a physiological pH.

Table 2: Quantitative Solubility of this compound

| Compound | Solvent/Condition | Solubility (µg/mL) | Reference(s) |

| This compound | pH 7.4 Buffer | 18.9 | [9] |

Stability Profile

This compound hydrochloride is known to be sensitive to light and requires storage in light-resistant containers.[5] Forced degradation studies have been conducted to understand its degradation pathways under various stress conditions.

Summary of Stability and Forced Degradation Studies

Table 3: Stability and Forced Degradation of this compound Hydrochloride

| Stress Condition | Details | Observations | Reference(s) |

| Light Exposure | Gradual coloration upon exposure to light. | Requires storage in light-resistant containers. | [5] |

| Acid Hydrolysis | 1M HCl | Stable | [10] |

| Base Hydrolysis | 1M NaOH | Stable | [10] |

| Oxidative Degradation | 50% H₂O₂ with reflux for 7 hours | Complete degradation. | [10] |

| Thermal Stress | General recommendation: 40-80°C | Specific data for this compound HCl not found, but this is a standard range for testing. | [11] |

| Storage (Solid State) | 4°C, sealed, away from moisture. | Stable. | [3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. | Stable. | [3][8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound hydrochloride. These protocols are based on established scientific principles and regulatory guidelines (e.g., ICH).

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of this compound hydrochloride in various solvents.

-

Materials and Equipment:

-

This compound hydrochloride powder

-

Selected solvents (e.g., water, ethanol, pH buffers)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a validated quantitative method for this compound hydrochloride

-

Syringe filters (e.g., 0.45 µm PTFE)

-

-

Procedure:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Protocol for Forced Degradation Study

This protocol is designed to identify the degradation pathways of this compound hydrochloride under various stress conditions as recommended by ICH guidelines.[12][13]

-

Materials and Equipment:

-

This compound hydrochloride (drug substance or in solution)

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Calibrated oven

-

Photostability chamber with controlled light and UV exposure

-

pH meter

-

HPLC with a validated stability-indicating method

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound hydrochloride in 0.1 M HCl and 1 M HCl.

-

Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days).

-

At selected time points, withdraw samples, neutralize with a suitable base, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound hydrochloride in 0.1 M NaOH and 1 M NaOH.

-

Follow the same storage and sampling procedure as for acid hydrolysis, neutralizing with a suitable acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound hydrochloride in a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature, protected from light, for a specified period.

-

At selected time points, withdraw samples and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound hydrochloride in a vial.

-

Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven for a specified period.

-

At selected time points, dissolve the sample in a suitable solvent for HPLC analysis.

-

-

Photostability:

-

Expose solid this compound hydrochloride and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[14][15][16]

-

Maintain a control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze the samples by HPLC to determine the extent of degradation.

-

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

The method should be capable of separating the intact drug from all significant degradation products.

-

Assess the percentage of degradation and identify any major degradation products.

-

Visualizations

Signaling Pathway of this compound

This compound exerts its pharmacological effects by acting as an agonist at α1 and β1 adrenergic receptors. The activation of these G-protein coupled receptors initiates distinct downstream signaling cascades.

Caption: Signaling pathways of this compound via α1 and β1 adrenergic receptors.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study of a drug substance like this compound hydrochloride.

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound hydrochloride. While qualitative solubility is well-documented, further research into its quantitative solubility across a range of pH values and temperatures would be beneficial for formulation development. The provided stability data and experimental protocols offer a robust framework for assessing the degradation pathways and ensuring the development of a stable and effective drug product. The visualizations of the signaling pathway and experimental workflow serve to contextualize the scientific principles governing the action and analysis of this important pharmaceutical compound.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. 943-17-9 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound pivalate HCl | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

- 16. iagim.org [iagim.org]

Etilefrine as a Vasopressor Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etilefrine is a synthetic sympathomimetic amine that exerts its vasopressor effects through direct agonism at α1 and β1 adrenergic receptors.[1][2][3] This dual mechanism of action leads to peripheral vasoconstriction and an increase in cardiac output, respectively, resulting in an elevation of mean arterial pressure.[4][5] Clinically, this compound is primarily indicated for the management of orthostatic hypotension.[6] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a direct-acting agonist at both α1- and β1-adrenergic receptors, with some activity at β2-receptors as well.[4][7][8][9] Its vasopressor effects are a composite of its actions on vascular smooth muscle and the heart.

-

α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors on vascular smooth muscle cells initiates a Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This elevated calcium, along with DAG-mediated activation of protein kinase C (PKC), promotes smooth muscle contraction and subsequent vasoconstriction, thereby increasing peripheral vascular resistance.[10][11][12]

-

β1-Adrenergic Receptor Agonism: In cardiac myocytes, this compound's agonism at β1-adrenergic receptors activates a Gs protein-coupled signaling pathway. This stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP).[13][14] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. The net effects are an increased heart rate (positive chronotropy) and enhanced myocardial contractility (positive inotropy), leading to an increased cardiac output.[13]

Signaling Pathways

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic properties of this compound are summarized in the table below. It is characterized by rapid absorption after oral administration, but undergoes significant first-pass metabolism, resulting in a bioavailability of approximately 50%.[4]

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~50% | [4] |

| Protein Binding | 23% | [4] |

| Metabolism | Hepatic (conjugation) | [4] |

| Elimination Half-life | ~2 hours | [4] |

| Excretion | Primarily renal | [4] |

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent. At lower doses, β1-adrenergic effects predominate, leading to an increase in cardiac output and a potential decrease in peripheral vascular resistance.[15] As the dose increases, α1-adrenergic effects become more pronounced, resulting in vasoconstriction and a rise in peripheral vascular resistance.[15]

Quantitative In Vitro Data

Specific binding affinity (Ki or Kd) and functional potency (EC50) values for this compound at adrenergic receptors are not consistently reported in the readily available literature. For context, related sympathomimetic agents exhibit a range of affinities and potencies that underscore their specific clinical applications. Further dedicated experimental studies would be required to definitively quantify these parameters for this compound.

Hemodynamic Effects in Humans (Intravenous Administration)

| Parameter | Effect of this compound Infusion (1-8 mg) | Reference |

| Heart Rate | Increase | [15] |

| Cardiac Output | Increase | [4][7][15] |

| Stroke Volume | Increase | [15] |

| Mean Arterial Pressure | Increase | [4][15] |

| Central Venous Pressure | Increase | [15] |

| Peripheral Vascular Resistance | Decrease (at lower doses), Increase (at higher doses) | [15] |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to evaluate the vasopressor activity of this compound.

In Vitro Vasoconstriction Assay: Isolated Aortic Ring Preparation

This protocol assesses the direct contractile effect of this compound on vascular smooth muscle.

Workflow Diagram

References

- 1. Vascular effects of this compound. Further studies to substantiate the predominant indirect sympathomimetic action of this agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound | C10H15NO2 | CID 3306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The effect of this compound (Effortil) on central hemodynamics and aorto-coronary bypass blood flow. A pre-operative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. This compound in the treatment of levodopa-induced orthostatic hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound (Effortil) on regional blood flow during arterial reconstructive surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Transmitting the Signal: Structure of the β1-Adrenergic Receptor-Gs Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]